Borax (B4Na2O7.10H2O)

Description

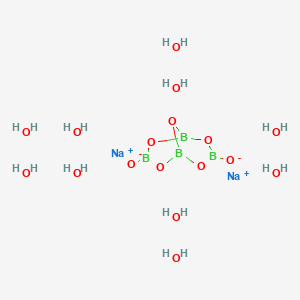

Structure

2D Structure

Properties

IUPAC Name |

disodium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane;decahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7.2Na.10H2O/c5-1-7-3-9-2(6)10-4(8-1)11-3;;;;;;;;;;;;/h;;;10*1H2/q-2;2*+1;;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMADVZSLOHIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB2OB(OB(O1)O2)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4O7Na2. 10H2O, B4H20Na2O17 | |

| Record name | SODIUM BORATE, DECAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | borax | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Borax | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014356 | |

| Record name | Disodium 3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; NKRA; Other Solid; Pellets or Large Crystals, White, odorless, crystalline solid; Becomes anhydrous at 608 degrees F; [NIOSH], WHITE CRYSTALS OR CRYSTALLINE POWDER., White, odorless, crystalline solid., White, odorless, crystalline solid. [herbicide] [Note: Becomes anhydrous at 608 °F.] | |

| Record name | Borax (B4Na2O7.10H2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium borate, decahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM BORATE, DECAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE DECAHYDRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/199 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Decahydrate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

608 °F | |

| Record name | SODIUM TETRABORATE DECAHYDRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/199 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Decahydrate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Aqueous solution is alkaline to litmus and phenolphthalein; pH about pH = 9.5, At 100 °C loses 5H2O; at 150 °C loses 9H2O; becomes anhydrous at 320 °C; borax dissolves many metallic oxides when fused with them, In water, 5.93X10+4 mg/L at 25 °C, 3.17 g/100 g water at 25 °C, 1 g/16 mL in water; 1 g/0.6 mL boiling water; 1 g/1 mL glycerol; insoluble in alcohol, Insoluble in ethanol, 0.60 g/100 g acetone, Solubility in water, g/100ml at 20 °C: 5.1, 6% | |

| Record name | BORAX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BORATE, DECAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Borates, tetra, sodium salts (Decahydrate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.73 g/cu cm, Relative density (water = 1): 1.7, 1.73 | |

| Record name | BORAX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BORATE, DECAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE DECAHYDRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/199 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Decahydrate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

Approximately 0 mm Hg, 0 mmHg (approx) | |

| Record name | BORAX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE DECAHYDRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/199 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Decahydrate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White, monoclinic crystals, Hard crystals, granules or crystalline powder; efflorescent in dry air, the crystals often being coated with white powder, Crystalline granules or crystalline powder, White, crystalline solid [Note: Becomes anhydrous at 608 degrees F] | |

CAS No. |

1303-96-4, 1313726-63-4, 71377-02-1 | |

| Record name | Borax [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borax (B4Na2O7.10H2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Borax (B4Na2O7.10H2O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Borax (B4Na2O7.10H2O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91MBZ8H3QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BORAX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BORATE, DECAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE DECAHYDRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/199 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

75 °C (decomposes), 167 °F | |

| Record name | BORAX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE DECAHYDRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/199 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Decahydrate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Borax (Na₂B₄O₇·10H₂O)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of sodium tetraborate decahydrate, commonly known as borax. By delving into its precise atomic arrangement, elucidated through X-ray and neutron diffraction studies, this document offers valuable insights for professionals in materials science, chemistry, and pharmaceutical development where understanding crystal hydrates is paramount.

Crystallographic Data Summary

The crystal structure of borax has been determined with high precision, revealing a monoclinic system. It is crucial to note that while commonly written as Na₂B₄O₇·10H₂O, the structurally more accurate representation is Na₂[B₄O₅(OH)₄]·8H₂O.[1] This formula correctly identifies the anionic borate cluster and the number of water molecules in the crystal lattice.

Below is a summary of the key crystallographic data for borax.

| Parameter | Value | Reference |

| Chemical Formula | Na₂[B₄O₅(OH)₄]·8H₂O | [1][2] |

| Crystal System | Monoclinic | [2][3] |

| Space Group | C2/c | [1] |

| Unit Cell Dimensions | a = 11.885 Å, b = 10.654 Å, c = 12.206 Å | [1] |

| β = 106.623° | [1] | |

| Unit Cell Volume | 1481.0 ų | [2] |

| Z (Formula units per unit cell) | 4 | [4][5] |

| Density (calculated) | 1.71 g/cm³ | [2] |

The True Nature of the Borax Structure

The chemical formula Na₂B₄O₇·10H₂O can be misleading. The fundamental building block of the borax crystal is the tetraborate anion, [B₄O₅(OH)₄]²⁻.[1] This complex anion consists of two tetrahedral BO₄ units and two trigonal BO₃ units. The sodium cations and the eight water molecules are then arranged in a specific, ordered manner within the crystal lattice, held together by a network of hydrogen bonds.

References

An In-depth Technical Guide to the Chemical Properties and Reactions of Borax in Aqueous Solution

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Borax, a naturally occurring mineral and a salt of boric acid, is chemically known as sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O).[1][2] It is a white, crystalline solid that has found extensive use in various industrial, household, and laboratory applications, including as a buffering agent, a component in glass and ceramics, and a cross-linking agent in polymer chemistry.[1][3] In an aqueous solution, borax exhibits a complex chemistry governed by hydrolysis and a series of pH-dependent equilibria. Understanding these properties is critical for its application in scientific research and pharmaceutical development, where precise control of solution chemistry is paramount.

Hydrolysis and Aqueous Equilibria

When dissolved in water, borax does not simply dissociate into sodium and tetraborate ions. The tetraborate ion undergoes hydrolysis to form boric acid (H₃BO₃) and the tetrahydroxyborate ion ([B(OH)₄]⁻).[4][5][6]

The overall hydrolysis reaction can be represented as: Na₂B₄O₇ + 7H₂O ⇌ 2NaOH + 4H₃BO₃[4]

In ionic terms, the tetraborate ion, which is more accurately represented as [B₄O₅(OH)₄]²⁻, reacts with water: [B₄O₅(OH)₄]²⁻ + 5H₂O ⇌ 4B(OH)₃ + 2OH⁻[3]

This reaction produces sodium hydroxide (a strong base) and boric acid (a weak acid).[4][6] The formation of excess hydroxide ions (OH⁻) results in the solution being alkaline, with a typical pH ranging from 9 to 10.[7][8]

Boric acid is a weak Lewis acid, meaning it accepts a hydroxide ion from water rather than donating a proton: B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺

The interplay between these species establishes a buffer system, which resists changes in pH upon the addition of an acid or base.[9][10][11] The dominant boron species in solution is dependent on both pH and concentration.

Quantitative Data

The physicochemical properties of borax are essential for its precise application. Key quantitative data are summarized below.

| Property | Value | Notes |

| Molar Mass | 381.37 g/mol (decahydrate) | - |

| Solubility in Water | 3 g / 100 g at 10°C[5] | Solubility increases significantly with temperature. |

| 99.3 g / 100 g at 100°C[5] | ||

| pH of Aqueous Solution | ~9.2 (for 0.1 M solution) | The solution is alkaline due to hydrolysis.[8] |

| Ksp (Solubility Product) | Varies with temperature. | Can be determined experimentally via titration.[12][13] |

| pKa of Boric Acid | ~9.24 | For the equilibrium B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺ |

Key Chemical Reactions

Reaction with Acids

When a strong acid, such as hydrochloric acid (HCl), is added to a borax solution, the equilibrium shifts to the left, consuming the hydroxide ions and converting the borate species into boric acid.[2] The overall reaction is: Na₂B₄O₇ + 2HCl + 5H₂O → 4H₃BO₃ + 2NaCl[2]

This reaction is fundamental to the titrimetric analysis of borates.[12]

Reaction with Polyols (Glycerol, Mannitol)

Boric acid reacts with polyols (compounds with multiple hydroxyl groups), such as glycerol, to form a more stable and acidic chelate complex.[14][15][16] This reaction releases a proton, significantly lowering the pH of the solution.[14] The increased acidity of the boric acid-polyol complex allows it to be titrated as a strong monoprotic acid using a strong base like NaOH, a reaction that is otherwise not feasible.[16]

Reaction with Polyvinyl Alcohol (PVA)

Borax solutions are widely used to create gels through the cross-linking of polyvinyl alcohol (PVA) chains.[17][18] The tetraborate ion acts as a cross-linking agent, forming reversible hydrogen bonds and tetrafunctional cross-links between the hydroxyl groups on the PVA polymer chains.[17][18][19] This process results in the formation of a non-Newtonian fluid, commonly known as "slime".[20] The extent of cross-linking and the resulting gel's stiffness can be controlled by adjusting the concentration of borax.[19][20]

Reaction with Metal Ions

Borax is used in qualitative analysis for the "borax bead test." When heated, borax loses its water of crystallization and melts, forming a clear, glass-like bead of sodium metaborate (NaBO₂) and boric anhydride (B₂O₃).[1] This molten bead readily dissolves many metal oxides, forming characteristically colored metaborates.[3] This property is also exploited in metallurgical applications, where borax is used as a flux to remove metal oxide impurities during smelting and soldering.[21][22]

Experimental Protocols

Protocol: Titrimetric Determination of Borax Solubility (Ksp)

Principle: A saturated solution of borax is prepared, establishing an equilibrium between the solid and dissolved ions. An aliquot of the saturated solution is titrated with a standardized strong acid (HCl). The borate ion (a weak base) is neutralized by the acid, allowing for the calculation of its concentration and subsequently the Ksp.[12]

Methodology:

-

Preparation of Saturated Solution: Add an excess of solid borax to deionized water in a flask. Stir vigorously for 10-15 minutes at a constant, recorded temperature to ensure equilibrium is reached. Allow the undissolved solid to settle.

-

Aliquot Preparation: Carefully pipette a known volume (e.g., 5.00 mL) of the clear supernatant, avoiding any solid particles.

-

Titration Setup: Transfer the aliquot to an Erlenmeyer flask. Add 3-4 drops of a suitable indicator, such as bromocresol green (which changes from blue to yellow at a pH of ~4.8).[3]

-

Titration: Titrate the sample with a standardized solution of ~0.1 M HCl until the indicator shows a permanent color change at the endpoint.[12]

-

Calculation:

-

The reaction at the endpoint is: [B₄O₅(OH)₄]²⁻ + 2H⁺ + 3H₂O → 4B(OH)₃

-

Use the volume and concentration of HCl to calculate the moles of H⁺ used.

-

From the stoichiometry (1 mole of tetraborate reacts with 2 moles of H⁺), calculate the moles of the tetraborate ion in the aliquot.

-

Determine the concentration of the tetraborate ion [B₄O₅(OH)₄]²⁻.

-

From the dissolution equation (Na₂B₄O₇·10H₂O → 2Na⁺ + [B₄O₅(OH)₄]²⁻ + 8H₂O), the concentration of [Na⁺] is twice the concentration of the tetraborate ion.

-

Calculate Ksp = [Na⁺]²[B₄O₅(OH)₄]²⁻.

-

Protocol: Preparation of a PVA-Borax Hydrogel

Principle: A hydrogel is formed by the controlled cross-linking of aqueous PVA polymer chains with borate ions from a borax solution.

Methodology:

-

Prepare PVA Solution: Create a 4% (w/v) PVA solution by slowly adding 4 g of PVA powder to 100 mL of deionized water while stirring continuously. Heat the solution gently (to ~80°C) with constant stirring until all PVA has dissolved and the solution is clear. Allow it to cool to room temperature.

-

Prepare Borax Solution: Create a 4% (w/v) borax solution by dissolving 4 g of borax (Na₂B₄O₇·10H₂O) in 100 mL of deionized water at room temperature.

-

Cross-linking: Place a known volume of the PVA solution (e.g., 50 mL) in a beaker. While stirring the PVA solution, slowly add the borax solution dropwise.

-

Observation: Observe the immediate change in viscosity as the borax solution is added. Continue adding the borax solution until the desired gel consistency is achieved. The resulting material will be a viscoelastic, non-Newtonian fluid.[19]

References

- 1. google.com [google.com]

- 2. What happens when a borax solution is acidified? Write a balanced chemical equation for the reaction. [vedantu.com]

- 3. Learn About the Chemical Reactivity of Borax with Water [unacademy.com]

- 4. doubtnut.com [doubtnut.com]

- 5. Dailymotion [dailymotion.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. google.com [google.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. chem.pku.edu.cn [chem.pku.edu.cn]

- 15. Research Portal [researchworks.creighton.edu]

- 16. Borax Project | Page 3 | Photrio.com Photography Forums [photrio.com]

- 17. answers.com [answers.com]

- 18. scribd.com [scribd.com]

- 19. m.youtube.com [m.youtube.com]

- 20. gauthmath.com [gauthmath.com]

- 21. borax.com [borax.com]

- 22. Borates in metallurgy and gold refinement | U.S. Borax [borax.com]

Unraveling the Intricate Structure of the Tetraborate Anion in Borax: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive examination of the tetraborate anion's structure as it exists in borax. Through a detailed analysis of crystallographic data, this document elucidates the bonding, geometry, and spatial arrangement of the constituent atoms. Experimental protocols for the determination of such structures are also outlined, offering a complete reference for professionals in the fields of chemical and materials research and drug development.

The Tetraborate Anion: Beyond the Simplified Formula

Borax is commonly represented by the chemical formula Na₂B₄O₇·10H₂O. However, crystallographic studies have revealed a more complex and informative structural formula: Na₂[B₄O₅(OH)₄]·8H₂O.[1][2][3] This revised formula accurately reflects the true nature of the tetraborate anion as the [B₄O₅(OH)₄]²⁻ ion.

The anion exhibits a sophisticated bicyclic structure comprising two tetrahedral and two trigonal planar boron atoms.[1][2] The two tetrahedral boron atoms are uniquely linked by a shared oxygen atom. Each of these tetrahedral boron centers is further bonded to two oxygen atoms within the core framework and two peripheral hydroxyl (-OH) groups. The two trigonal planar boron atoms are each coordinated to three oxygen atoms within the polyanionic cage.[4] This intricate arrangement of boron and oxygen atoms defines the characteristic chemical properties and reactivity of borax.

Quantitative Structural Data

The precise geometric parameters of the tetraborate anion have been determined through single-crystal X-ray and neutron diffraction studies. The following tables summarize the key quantitative data, providing a basis for computational modeling and comparative structural analysis.

Table 1: Unit Cell Dimensions of Borax

| Parameter | Value (Levy & Lisensky, 1978) | Value (Gainsford et al., 2008) |

| a | 11.858 Å | 11.8843 Å |

| b | 10.674 Å | 10.6026 Å |

| c | 12.197 Å | 12.2111 Å |

| β | 106.68° | 106.790° |

| Space Group | C2/c | C2/c |

Data from neutron diffraction[5] and X-ray diffraction[6][7][8] studies.

Table 2: Selected Interatomic Distances (Bond Lengths) in the Tetraborate Anion

| Bond | Bond Length (Å) |

| B(tet)-O(bridge) | 1.483 |

| B(tet)-O | 1.459 |

| B(tet)-OH | 1.474 |

| B(trig)-O | 1.367 |

Note: These are representative values. Actual bond lengths may vary slightly depending on the specific crystallographic study.

Table 3: Selected Interatomic Angles in the Tetraborate Anion

| Angle | Angle (°) |

| O-B(tet)-O | 109.5 (approx.) |

| O-B(trig)-O | 120 (approx.) |

Note: These are idealized values for tetrahedral and trigonal planar geometries. Minor deviations occur in the actual structure.

Experimental Protocol: Single-Crystal X-ray Diffraction of Borax

The determination of the crystal structure of borax is a cornerstone of inorganic chemistry education and research. The following protocol outlines the key steps in a typical single-crystal X-ray diffraction experiment.

-

Crystal Selection and Mounting: A suitable single crystal of borax is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A recent study utilized a Bruker-Nonius APEX2 CCD area-detector diffractometer.[8] The crystal is cooled to reduce thermal vibrations of the atoms, often to a temperature such as 145 K.[6][7][8] X-rays are directed at the crystal, and the diffraction pattern is recorded as a series of reflections.

-

Data Reduction and Absorption Correction: The raw diffraction data is processed to correct for experimental factors. An absorption correction is applied to account for the absorption of X-rays by the crystal. A multi-scan method, such as that implemented in the SADABS software, is commonly used.[8]

-

Structure Solution and Refinement: The corrected data is used to solve the crystal structure. Software such as SHELXS97 can be employed for this purpose. The initial structural model is then refined using a least-squares method, for which software like SHELXL97 is utilized.[8] This iterative process adjusts the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

Visualizing the Tetraborate Anion and its Determination

To better understand the complex structure of the tetraborate anion and the workflow for its elucidation, the following diagrams are provided.

Caption: Structure of the [B₄O₅(OH)₄]²⁻ anion.

References

- 1. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. Boron - Wikipedia [en.wikipedia.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Redetermination of the borax structure from laboratory X-ray data at 145 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.iucr.org [journals.iucr.org]

An In-Depth Technical Guide to the Thermal Decomposition of Sodium Tetraborate Decahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium tetraborate decahydrate, commonly known as borax. The following sections detail the quantitative data, experimental protocols, and decomposition pathways to serve as a valuable resource for scientific and development endeavors.

Quantitative Data Summary

The thermal decomposition of sodium tetraborate decahydrate is a multi-step process involving dehydration and structural rearrangement. The following table summarizes the key quantitative data gathered from various thermal analysis studies.

| Parameter | Value | Analytical Method | Reference |

| Initial Dehydration (Borax → Tincalconite) | |||

| Onset Temperature | 58 °C (331 K) | Differential Scanning Calorimetry (DSC) | [1][2] |

| Peak Temperature | 76 °C (349 K) | Differential Scanning Calorimetry (DSC) | [1][2] |

| 74 °C (347 K) | Differential Scanning Calorimetry (DSC) | [1] | |

| Enthalpy of Dehydration (ΔH) | 271 kJ/mol | - | [1] |

| Mass Loss | ~21.2% (loss of 5 H₂O molecules) | Thermogravimetric Analysis (TGA) | Theoretical |

| Further Dehydration (Tincalconite decomposition) | |||

| Onset Temperature | 110 °C (383 K) | Differential Scanning Calorimetry (DSC) | [1][2] |

| Peak Temperature | 135 °C (408 K) | Differential Scanning Calorimetry (DSC) | [1][2] |

| Amorphization and Crystallization | |||

| Amorphization of Crystal Structure | Occurs after tincalconite formation | X-ray Diffraction (XRD) | [3] |

| Crystallization of Anhydrous Sodium Tetraborate (Na₂B₄O₇) | Gradual process within the amorphous matrix | X-ray Diffraction (XRD) | [3] |

| Melting of Anhydrous Form | |||

| Melting Point | ~741 °C | - | |

| High-Temperature Decomposition | |||

| Decomposition to Sodium Metaborate (NaBO₂) and Boric Anhydride (B₂O₃) | > 1000 °C | - |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are composite protocols for the key experiments cited in the literature for analyzing the thermal decomposition of sodium tetraborate decahydrate.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the mass loss and thermal events associated with the decomposition of sodium tetraborate decahydrate as a function of temperature.

Apparatus: A simultaneous TGA-DTA instrument.

Procedure:

-

Sample Preparation: A sample of sodium tetraborate decahydrate (typically 10-20 mg) is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).[4]

-

Instrument Setup: The crucible is placed on the TGA balance.

-

Atmosphere: The furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.[4]

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument continuously records the sample mass and the temperature difference between the sample and a reference as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine the percentage mass loss at different stages, and the DTA curve is used to identify endothermic and exothermic events.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the phase transitions and chemical reactions during the thermal decomposition of sodium tetraborate decahydrate.

Apparatus: A Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Atmosphere: An inert atmosphere is maintained by purging with a gas like nitrogen or argon at a controlled flow rate.

-

Temperature Program: The sample is subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10 K/min.[1]

-

Data Acquisition: The DSC instrument measures the difference in heat flow between the sample and the reference pans.

-

Data Analysis: The resulting DSC curve is analyzed to determine the onset and peak temperatures of thermal events, as well as the enthalpy changes (ΔH) associated with these transitions by integrating the peak areas.

In-situ High-Temperature X-ray Diffraction (HT-XRD)

Objective: To identify the crystalline phases present in the material as it is heated, providing real-time structural information during the decomposition process.

Apparatus: An X-ray diffractometer equipped with a high-temperature stage.

Procedure:

-

Sample Preparation: A powdered sample of sodium tetraborate decahydrate is placed on the sample holder of the high-temperature stage.

-

Instrument Setup: The high-temperature stage is mounted in the XRD instrument.

-

Atmosphere: The experiment can be conducted in air or under a controlled inert atmosphere.

-

Temperature Program: The sample is heated in a stepwise or continuous manner. For stepwise heating, XRD patterns are collected at various target temperatures after a short equilibration time (e.g., 5 minutes).[1]

-

Data Acquisition: XRD patterns are recorded over a specific 2θ range at each temperature step.

-

Data Analysis: The collected XRD patterns are analyzed to identify the crystalline phases present at each temperature by comparing the diffraction peaks to standard diffraction databases. This allows for the direct observation of the transition from borax to tincalconite and then to an amorphous phase, followed by the crystallization of anhydrous sodium tetraborate.[1][3]

Visualizations

The following diagrams illustrate the key processes involved in the thermal decomposition of sodium tetraborate decahydrate.

References

A Technical Guide to the Temperature-Dependent Solubility of Borax

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of borax (sodium tetraborate decahydrate, Na₂B₄O₇·10H₂O) as a function of temperature. It includes quantitative data, detailed experimental protocols for solubility determination, and an exploration of the underlying thermodynamic principles.

Introduction

Borax is a naturally occurring mineral and a significant source of boron.[1] Its chemical structure in the decahydrate form is more accurately represented as Na₂[B₄O₅(OH)₄]·8H₂O.[2] The dissolution of borax in water is an equilibrium process that is notably dependent on temperature. This endothermic process, where heat is absorbed from the surroundings, means that the solubility of borax increases significantly as the temperature rises.[3] Understanding the thermodynamics and kinetics of this dissolution is critical for its industrial applications, including the manufacturing of borosilicate glass, agricultural formulations, and its use as a pH buffer.[4][5]

Thermodynamic Principles of Dissolution

The dissolution of borax in water can be represented by the following equilibrium reaction:

Na₂[B₄O₅(OH)₄]·8H₂O(s) ⇌ 2Na⁺(aq) + [B₄O₅(OH)₄]²⁻(aq) + 8H₂O(l)

The equilibrium constant for this reaction is the solubility product constant, Ksp, defined as:

Ksp = [Na⁺]²[B₄O₅(OH)₄]²⁻

The spontaneity and temperature dependence of this reaction are governed by fundamental thermodynamic quantities: Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). The relationship between these is given by:

ΔG° = ΔH° - TΔS°

Furthermore, the Gibbs free energy is related to the equilibrium constant by:

ΔG° = -RT ln(Ksp)

Combining these equations yields the van't Hoff equation, which provides a direct link between the solubility product constant and temperature:

ln(Ksp) = (-ΔH°/R)(1/T) + (ΔS°/R)

This equation is in a linear format (y = mx + b), where a plot of ln(Ksp) versus 1/T (in Kelvin) will yield a straight line. The slope of this line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, allowing for the experimental determination of the standard enthalpy and entropy changes for the dissolution process.[6][7]

Quantitative Solubility Data

The solubility of borax in water increases markedly with temperature. The table below summarizes solubility data compiled from various sources.

| Temperature (°C) | Temperature (K) | Solubility (g / 100 mL of H₂O) |

| 20 | 293.15 | 2.7 |

| 41 | 314.15 | 13.2 (Calculated from Molarity) |

| 55 | 328.15 | 14.2 |

| 60 | 333.15 | ~30.0 |

| 100 | 373.15 | ~52.0 |

(Data sourced from references[2][4][5][8]. Note: Solubility values can vary slightly between sources due to different experimental conditions.)

Experimental Protocols for Determining Borax Solubility

The following is a generalized protocol for the experimental determination of borax solubility and its associated thermodynamic properties.

Objective: To determine the solubility product constant (Ksp) of borax at various temperatures and to calculate the standard enthalpy (ΔH°) and entropy (ΔS°) of dissolution.

Materials:

-

Borax (Sodium tetraborate decahydrate)

-

Standardized hydrochloric acid (HCl) solution (~0.2 M)

-

Bromocresol green or Methyl red indicator

-

Deionized water

-

Beakers, Erlenmeyer flasks, 50 mL buret, 5 mL pipette

-

Hot plate with magnetic stirring capability

-

Calibrated digital thermometer (±0.1 °C)

-

Ice bath

Procedure:

-

Preparation of Saturated Borax Solutions:

-

Prepare a saturated solution by adding an excess of solid borax (~30 g) to a beaker containing a known volume of deionized water (~75 mL).[6]

-

Heat the solution on a hot plate to approximately 60-65 °C while stirring continuously to ensure saturation.[6][7] There must be undissolved solid borax present to confirm saturation.[7]

-

Once heated, turn off the heat and allow the solution to cool slowly while stirring. This solution will be used to obtain samples at different temperatures as it cools.

-

-

Sample Collection at Various Temperatures:

-

Allow the solution to cool. When it reaches the first desired temperature (e.g., 55 °C), stop stirring and let the undissolved solid settle.[7]

-

Record the temperature of the solution to the nearest 0.1 °C.[6]

-

Immediately and carefully, withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant liquid, ensuring no solid particles are transferred.[7]

-

Transfer this aliquot to a clean Erlenmeyer flask.

-

Repeat this sampling process at several lower temperatures as the solution cools (e.g., 45 °C, 35 °C, 25 °C, and 15 °C). An ice bath may be required to reach the lower temperatures.[9]

-

-

Titration of Borax Samples:

-

Dilute each collected sample with a small amount of deionized water to ensure all borax remains dissolved during titration.

-

Add 3-4 drops of a suitable indicator (e.g., bromocresol green) to the flask. The solution should be blue in the basic borax solution.[6]

-

Titrate the sample with the standardized HCl solution until the endpoint is reached, indicated by a color change from blue to yellow.[6]

-

Record the final volume of HCl used. Repeat the titration for all collected samples.

-

The titration reaction is: [B₄O₅(OH)₄]²⁻(aq) + 2H⁺(aq) + 3H₂O(l) → 4H₃BO₃(aq)[7]

Data Analysis and Visualization

The data from the titrations are used to calculate the Ksp at each temperature, which then allows for the determination of the thermodynamic parameters.

The logical flow from experiment to thermodynamic analysis is depicted below.

Calculation Steps:

-

Calculate Moles of HCl: Moles HCl = Molarity of HCl × Volume of HCl (in L).

-

Calculate Moles of Borate Ion: From the stoichiometry of the titration reaction, Moles of [B₄O₅(OH)₄]²⁻ = 0.5 × Moles of HCl.[10]

-

Calculate Concentration of Borate Ion: [B₄O₅(OH)₄]²⁻ = Moles of borate ion / Volume of borax sample (in L).

-

Calculate Ksp: Based on the dissolution stoichiometry, [Na⁺] = 2 × [B₄O₅(OH)₄]²⁻. Therefore, Ksp = (2 × [B₄O₅(OH)₄]²⁻)² × [B₄O₅(OH)₄]²⁻ = 4[B₄O₅(OH)₄]²⁻³.[11]

-

Determine Thermodynamic Parameters:

Conclusion

The solubility of borax in water is strongly dependent on temperature, increasing as temperature rises. This behavior is characteristic of an endothermic dissolution process, which is confirmed by experimental determination of a positive standard enthalpy change (ΔH°). By employing acid-base titration at various temperatures, it is possible to determine the solubility product constant (Ksp) and subsequently use a van't Hoff plot to accurately calculate key thermodynamic parameters (ΔH° and ΔS°). These quantitative insights are essential for professionals in research and development who utilize borax in their applications.

References

- 1. Boron - Wikipedia [en.wikipedia.org]

- 2. crystallography - Solubility curve for sodium tetraborate in water - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Effects of CO32− and OH− on the solubility, metastable zone width and nucleation kinetics of borax decahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dngc.ac.in [dngc.ac.in]

- 5. Borax - Sciencemadness Wiki [sciencemadness.org]

- 6. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 7. theochem.mercer.edu [theochem.mercer.edu]

- 8. experimental chemistry - Thermodynamics of borax dissolution - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

pH Characteristics of Aqueous Sodium Tetraborate Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pH characteristics of aqueous solutions of sodium tetraborate (commonly known as borax). This document details the underlying chemical principles governing the pH of these solutions, presents quantitative data on their pH at various concentrations and temperatures, and offers detailed experimental protocols for their preparation and measurement.

Core Principles: The Alkaline Nature of Sodium Tetraborate Solutions

Aqueous solutions of sodium tetraborate are characteristically alkaline. This basicity arises from the hydrolysis of the tetraborate ion (B₄O₇²⁻) in water. Sodium tetraborate is the salt of a weak acid, boric acid (H₃BO₃), and a strong base, sodium hydroxide (NaOH)[1]. When dissolved in water, the tetraborate ion reacts with water molecules to form boric acid and hydroxide ions (OH⁻), resulting in an increase in the solution's pH[2][3].

The overall hydrolysis reaction can be represented as:

Na₂B₄O₇ + 7H₂O ⇌ 2Na⁺ + 2OH⁻ + 4H₃BO₃

The presence of the weak acid (boric acid) and its conjugate base (the tetraborate ion and its equilibrium species) allows sodium tetraborate solutions to function as effective buffers, typically in the pH range of 8.5 to 10.0[4].

Quantitative pH Data

The pH of a sodium tetraborate solution is influenced by both its concentration and temperature.

Influence of Concentration

At a constant temperature, the pH of a sodium tetraborate solution is dependent on its concentration. The following table summarizes the pH of sodium tetraborate decahydrate solutions at various concentrations at 20°C.

| Concentration (% by weight) | pH at 20°C |

| 0.1 | 9.3 |

| 0.5 | 9.2 |

| 1.0 | 9.2 |

| 2.0 | 9.2 |

| 5.0 | 9.3 |

Data sourced from a U.S. Borax product data sheet.

Influence of Temperature

The pH of borate buffer solutions is also temperature-dependent. The following table illustrates the pH of various borax-chloride buffer solutions at different temperatures. While not pure sodium tetraborate solutions, this data demonstrates the general trend of decreasing pH with increasing temperature.

| Temperature (°C) | 0.01 m Borax + 0.01 m NaCl | 0.01 m Borax + 0.02 m NaCl | 0.01 m Borax + 0.03 m NaCl |

| 0 | 9.465 | 9.444 | 9.426 |

| 10 | 9.333 | 9.313 | 9.296 |

| 20 | 9.225 | 9.206 | 9.190 |

| 25 | 9.180 | 9.162 | 9.146 |

| 30 | 9.139 | 9.121 | 9.106 |

| 40 | 9.068 | 9.052 | 9.038 |

| 50 | 9.011 | 8.996 | 8.983 |

| 60 | 8.962 | 8.948 | 8.934 |

Data adapted from "Ionization constant of boric acid and the pH of certain borax-chloride buffer solutions from 0 degrees to 60 degrees C"[2].

Experimental Protocols

Accurate preparation and measurement of sodium tetraborate solutions are crucial for reliable experimental outcomes.

Preparation of a 0.1 M Sodium Tetraborate Buffer (pH 9.2)

This protocol describes the preparation of a standard 0.1 M sodium tetraborate buffer solution with a target pH of 9.2.

Materials:

-

Sodium Tetraborate Decahydrate (Na₂B₄O₇·10H₂O)

-

Deionized or distilled water

-

1000 mL volumetric flask

-

Beaker

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

Procedure:

-

Weigh out 38.14 g of sodium tetraborate decahydrate.

-

Transfer the sodium tetraborate to a beaker containing approximately 800 mL of deionized water.

-

Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved. Gentle heating may be applied to aid dissolution, but the solution must be cooled to room temperature before final volume adjustment.

-

Carefully transfer the solution to a 1000 mL volumetric flask.

-

Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask.

-

Bring the final volume to the 1000 mL mark with deionized water.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Verify the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to 9.2 using a dilute solution of boric acid or sodium hydroxide.

pH Measurement of Aqueous Sodium Tetraborate Solutions

This protocol outlines the standard procedure for accurately measuring the pH of a prepared sodium tetraborate solution.

Equipment:

-

Calibrated pH meter with a glass electrode

-

Standard pH buffers (e.g., pH 7.00, pH 10.00)

-

Beakers

-

Deionized or distilled water

-

Magnetic stirrer and stir bar (optional, but recommended for stable readings)

Procedure:

-

Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffer solutions that bracket the expected pH of the sodium tetraborate solution (e.g., pH 7.00 and pH 10.00). Rinse the electrode with deionized water and gently blot dry between buffer measurements.

-

Sample Preparation: Place the sodium tetraborate solution to be measured in a clean beaker. If using a magnetic stirrer, add a clean stir bar.

-

Measurement: Immerse the pH electrode in the sample solution, ensuring the electrode bulb is fully submerged.

-

Stabilization: Gently stir the solution to ensure homogeneity and a stable reading. Allow the pH reading to stabilize before recording the value. A stable reading is typically one that does not change by more than 0.02 pH units over 30 seconds.

-

Cleaning: After measurement, rinse the electrode thoroughly with deionized water and store it in the appropriate storage solution as recommended by the manufacturer.

Visualizing the Chemistry

The following diagrams illustrate the key chemical processes and workflows related to aqueous sodium tetraborate solutions.

Caption: Hydrolysis of Sodium Tetraborate in Water.

Caption: Borate Buffer System Equilibrium.

Caption: pH Measurement Experimental Workflow.

References

- 1. youtube.com [youtube.com]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. Buffer solution pH 10, Borate buffer, traceable to NIST, ready to use, Thermo Scientific 500 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]

- 4. Standard Buffer Borate, pH 9.225, NIST, Chem-Lab 1 L | Buy Online | Chem Lab | Fisher Scientific [fishersci.pt]

A Technical Guide to the Synthesis of Boric Acid from Borax

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of boric acid from its precursor, sodium tetraborate decahydrate (borax). It outlines the fundamental chemical principles, detailed experimental protocols, and relevant quantitative data to facilitate a thorough understanding of the process. The synthesis is primarily achieved through the reaction of borax with a strong mineral acid, such as hydrochloric acid or sulfuric acid, followed by purification via recrystallization.

Core Chemical Principles

The synthesis of boric acid from borax is a straightforward acid-base reaction. Borax, the salt of a weak acid (boric acid) and a strong base (sodium hydroxide), reacts with a strong mineral acid to yield boric acid and the corresponding sodium salt.[1] The low solubility of boric acid in cold water compared to its high solubility in hot water is the critical principle exploited for its purification and separation from the highly soluble sodium salt byproduct.[2][3]

The general chemical equations for the reactions using hydrochloric acid and sulfuric acid are as follows:

-

Using Hydrochloric Acid : Na₂B₄O₇·10H₂O + 2HCl → 4B(OH)₃ + 2NaCl + 5H₂O[4][5]

-

Using Sulfuric Acid : Na₂B₄O₇·10H₂O + H₂SO₄ → 4B(OH)₃ + Na₂SO₄ + 5H₂O[6][7]

The process involves dissolving borax in hot water, adding the acid to lower the pH, and then cooling the solution to crystallize the boric acid, which is subsequently isolated by filtration.[8][9]

Quantitative Data: Solubility Profiles

The efficiency of the synthesis and particularly the purification step is highly dependent on the differential solubility of the reactants and products at various temperatures.

Table 1: Solubility of Boric Acid in Water

This table summarizes the solubility of boric acid at different temperatures, highlighting its significant increase in solubility with rising temperature.[10][11]

| Temperature (°C) | Solubility (g / 100 mL) |

| 0 | 2.52 |

| 10 | 3.49 |

| 20 | 4.72 |

| 30 | 6.23 |

| 40 | 8.08 |

| 60 | 12.97 |

| 80 | 19.10 |

| 100 | 27.53 |

Table 2: Solubility of Borax in Water

This table presents the solubility of borax, which also increases with temperature.[12]

| Temperature (°C) | Solubility (g / 100 mL) |

| 0 | ~2.0 |

| 100 | ~40.0 |

Visualized Pathways and Workflows

Chemical Reaction Pathway

Caption: Reaction pathway for boric acid synthesis from borax.

Experimental Workflow

Caption: Step-by-step workflow for boric acid synthesis and purification.

Experimental Protocols

The following protocols are generalized methodologies based on common laboratory practices for the synthesis of boric acid.[3][7][8]

Protocol 1: Synthesis using Hydrochloric Acid (HCl)

Materials:

-

Borax (Sodium tetraborate decahydrate, Na₂B₄O₇·10H₂O)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Distilled Water

-

Beakers (250 mL, 600 mL)

-

Graduated Cylinders

-

Heating apparatus (hot plate)

-

Stirring rod

-

Ice bath

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

Procedure:

-

Dissolution: Weigh approximately 20 g of borax and transfer it to a 600 mL beaker. Add 100 mL of distilled water. Heat the mixture on a hot plate, stirring continuously, until the borax is completely dissolved.

-

Acidification: While the borax solution is still hot, cautiously add approximately 16 mL of concentrated HCl. Stir the solution continuously during the addition. White crystals of boric acid may begin to precipitate immediately.

-

Crystallization: Remove the beaker from the heat and allow it to cool to room temperature. Then, place the beaker in an ice bath for at least 20-30 minutes to maximize the crystallization of boric acid.[3]

-

Filtration: Set up the suction filtration apparatus. Wet the filter paper with a small amount of ice-cold distilled water. Pour the cold slurry of boric acid crystals into the Büchner funnel and apply suction.

-

Washing: Wash the collected crystals with two small portions (10-15 mL each) of ice-cold distilled water to remove the soluble sodium chloride byproduct and any excess HCl.

-

Purification (Recrystallization): Transfer the crude boric acid crystals to a 250 mL beaker. Add the minimum amount of boiling distilled water required to dissolve the crystals completely. Allow the solution to cool slowly to room temperature and then in an ice bath to form purified crystals.

-

Final Isolation and Drying: Filter the recrystallized product using suction filtration. Allow the purified crystals to air dry completely on a watch glass or in a desiccator.

Protocol 2: Synthesis using Sulfuric Acid (H₂SO₄)

Materials:

-

Borax (Sodium tetraborate decahydrate, Na₂B₄O₇·10H₂O)

-

Concentrated Sulfuric Acid (H₂SO₄, ~98%)

-

Distilled Water

-

All apparatus listed in Protocol 1

Procedure:

-

Dissolution: Weigh approximately 20 g of borax and dissolve it in 100 mL of distilled water in a 600 mL beaker with heating and stirring, as described in Protocol 1.

-

Acidification: Prepare a dilute sulfuric acid solution by slowly adding 5 mL of concentrated H₂SO₄ to 15 mL of cold distilled water in a separate small beaker (Always add acid to water). Cautiously add this dilute sulfuric acid solution to the hot borax solution with continuous stirring.[7]

-

Crystallization, Filtration, and Washing: Follow steps 3, 4, and 5 from Protocol 1. The byproduct in this case is sodium sulfate.

-

Purification and Drying: Follow steps 6 and 7 from Protocol 1 to recrystallize and dry the final boric acid product.

References

- 1. echemi.com [echemi.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. youtube.com [youtube.com]

- 4. Boric acid - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. brainly.in [brainly.in]

- 7. m.youtube.com [m.youtube.com]

- 8. emodules.kvv.edu.in [emodules.kvv.edu.in]

- 9. irchemineral.com [irchemineral.com]

- 10. digital.library.unt.edu [digital.library.unt.edu]

- 11. Boric Acid | H3BO3 | CID 7628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. brainly.com [brainly.com]

Toxicological Profile of Borax: An In-depth Technical Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for borax (sodium tetraborate decahydrate), intended for use in a laboratory setting. The information is compiled from a range of toxicological studies to support risk assessment and safe handling procedures.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from various toxicological studies on borax and related boron compounds. These values are essential for understanding the dose-response relationship of borax-induced toxicity.

Table 1: Acute Toxicity Data for Borax

| Species | Route of Administration | LD50 (mg/kg body weight) | Reference |

| Rat (male) | Oral | 4500 - 5000 | [1] |

| Rat (female) | Oral | 4980 | [2] |

| Mouse | Oral | 3450 | [2] |

| Rabbit | Dermal | > 10,000 | [1] |

| Rat | Inhalation (4-hour) | LC50 > 2.0 mg/L | [1] |

Table 2: Chronic Toxicity and Carcinogenicity Data for Borax

| Species | Duration | NOAEL (mg boron/kg bw/day) | LOAEL (mg boron/kg bw/day) | Effects Observed at LOAEL | Reference |

| Rat | 2 years | 17.5 | 58.5 | Testicular atrophy | [3] |

| Dog | 2 years | 8.8 | 29.2 | Testicular atrophy, spermatogenic arrest | [2] |

| Mouse | 2 years | - | - | No evidence of carcinogenicity | [1][3] |

Table 3: Reproductive and Developmental Toxicity Data for Borax and Boric Acid

| Species | Study Type | NOAEL (mg boron/kg bw/day) | LOAEL (mg boron/kg bw/day) | Effects Observed at LOAEL | Reference |

| Rat | Reproductive (Borax) | 17.5 | - | Testicular effects | [3] |

| Dog | Reproductive (Borax) | 8.8 | 29.2 | Testicular atrophy, spermatogenic arrest | [2] |

| Rat | Developmental (Boric Acid) | 9.6 | 13.6 | Decreased fetal body weight, skeletal abnormalities | [2][3] |

Table 4: Genotoxicity Data for Borax and Boric Acid

| Test System | Compound | Result | Reference |

| Ames Test (Salmonella typhimurium) | Boric Acid | Negative | [3] |

| In vitro Chromosomal Aberration (CHO cells) | Boric Acid | Negative | [3] |

| In vivo Mouse Micronucleus Test | Boric Acid | Negative | [3] |

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines and information from cited studies.

Acute Oral Toxicity Study (Following OECD Guideline 401)

-

Test Substance: Borax (Sodium Tetraborate Decahydrate)

-

Test Species: Wistar rats, young adults (8-12 weeks old), both sexes.

-

Housing and Feeding: Animals are housed in controlled conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle). Standard laboratory diet and water are provided ad libitum.

-

Dose Administration: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group. Doses are selected based on a range-finding study. A control group receives the vehicle only (e.g., distilled water).

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

A single dose of borax is administered.

-

Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior) and body weight changes for at least 14 days.

-

All animals (including those that die during the study and survivors at the end) undergo a gross necropsy.

-

-

Data Analysis: The LD50 is calculated using a recognized statistical method.

90-Day Repeated Dose Oral Toxicity Study (Following OECD Guideline 408)

-

Test Substance: Borax

-

Test Species: Sprague-Dawley rats, weanlings, both sexes.

-

Dose Administration: Borax is administered daily via the diet for 90 days. At least three dose levels are used, along with a control group.

-

Procedure:

-

Animals are observed daily for clinical signs of toxicity.

-

Body weight and food consumption are recorded weekly.

-

Hematology and clinical biochemistry parameters are analyzed at termination.

-

Ophthalmological examinations are conducted before the study and at termination.

-

At the end of the 90-day period, all animals are euthanized and subjected to a full necropsy.

-

Organ weights are recorded.

-

Histopathological examination of major organs and tissues is performed.

-

-

Data Analysis: Statistical analysis is performed to determine any significant dose-related effects. The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.

Two-Generation Reproduction Toxicity Study (Following OECD Guideline 416)

-

Test Substance: Borax

-

Test Species: Wistar rats, both sexes.

-

Dose Administration: Borax is administered continuously in the diet to the parent (F0) generation before mating, during mating, gestation, and lactation. The same dosing regimen is continued for the F1 generation.

-

Procedure:

-

F0 Generation:

-

Animals are dosed for a pre-mating period.

-

Mating is initiated to produce the F1 generation.

-

Reproductive performance (e.g., fertility index, gestation length) is recorded.

-

Dams are observed for clinical signs, body weight, and food consumption.

-

Litters are examined for viability, sex ratio, and physical abnormalities.

-

-

F1 Generation:

-

Offspring are dosed from weaning through maturity.

-

Selected F1 animals are mated to produce the F2 generation.

-

Reproductive and developmental parameters are assessed as for the F0 generation.

-

-

Necropsy and Histopathology: All F0 and F1 adults undergo a complete necropsy, with a focus on reproductive organs.

-

-

Data Analysis: The effects of borax on fertility, reproduction, and offspring development are evaluated to determine the NOAEL for reproductive toxicity.

Prenatal Developmental Toxicity Study (Following OECD Guideline 414)

-

Test Substance: Boric Acid

-

Test Species: Pregnant Sprague-Dawley rats.

-

Dose Administration: Boric acid is administered orally (e.g., by gavage) to pregnant females during the period of organogenesis (gestation days 6-15).

-

Procedure:

-

Dams are observed for clinical signs, body weight, and food consumption.

-

On gestation day 20 (one day prior to expected parturition), the dams are euthanized.

-

The uterus is examined to determine the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

-

Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

-

-

Data Analysis: The incidence of developmental effects is analyzed to determine the NOAEL and LOAEL for both maternal and developmental toxicity.

Signaling Pathways and Mechanisms of Toxicity

Borax exerts its toxic effects through various molecular mechanisms, primarily involving the induction of apoptosis, endoplasmic reticulum (ER) stress, and ferroptosis. In the context of reproductive toxicity, borax impacts the function of Sertoli and Leydig cells in the testes.

Borax-Induced Apoptosis via p53, Bax, and Bcl-2 Pathway

Borax has been shown to induce apoptosis in certain cell types. This process is often mediated by the tumor suppressor protein p53, which in turn regulates the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, triggering a cascade of caspase activation and ultimately, programmed cell death.

Diagram of the Borax-induced apoptotic pathway.

Borax and Endoplasmic Reticulum (ER) Stress

Exposure to borax can induce stress in the endoplasmic reticulum, the cellular organelle responsible for protein folding and synthesis. ER stress triggers the unfolded protein response (UPR), which, if prolonged or severe, can lead to apoptosis.

Borax-induced Endoplasmic Reticulum stress pathway.

Testicular Toxicity: Effects on Sertoli and Leydig Cells

The reproductive toxicity of borax is primarily attributed to its effects on the testes. Borax can disrupt the function of Sertoli cells, which are essential for sperm development, and Leydig cells, which produce testosterone.

Impact of Borax on testicular cell function.

Conclusion

The toxicological data for borax indicate a low acute toxicity profile. However, repeated exposure to high doses can lead to reproductive and developmental effects, with the testes being a primary target organ. Borax is not considered to be genotoxic or carcinogenic. Understanding the underlying mechanisms of toxicity, including the induction of apoptosis and cellular stress, is crucial for a comprehensive risk assessment. The experimental protocols outlined in this guide, based on international guidelines, provide a framework for conducting further toxicological evaluations. Researchers and laboratory professionals should adhere to strict safety protocols and handle borax with care, being mindful of the potential for long-term health effects with repeated exposure.

References

A Deep Dive into the Physicochemical Properties of Anhydrous vs. Hydrated Borax: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the distinct physical properties of anhydrous borax (sodium tetraborate, Na₂B₄O₇) and its hydrated form, borax decahydrate (Na₂B₄O₇·10H₂O). This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key transformations to facilitate a deeper understanding of these two critical industrial minerals.

Core Physical Properties: A Comparative Analysis

Anhydrous and hydrated borax, while chemically related, exhibit significant differences in their physical characteristics. These distinctions are crucial for their application in various scientific and industrial processes. The fundamental properties of both forms are summarized below.

| Property | Anhydrous Borax (Sodium Tetraborate) | Hydrated Borax (Sodium Tetraborate Decahydrate) |

| Chemical Formula | Na₂B₄O₇[1] | Na₂B₄O₇·10H₂O[1] |

| Molar Mass | 201.22 g/mol [1][2] | 381.38 g/mol [1] |

| Appearance | White crystalline or colorless glassy solid[3] | White, hard crystals, granules, or crystalline powder[4] |

| Crystal System | Triclinic (α-form)[5] | Monoclinic[6] |

| Space Group | P1 (α-form)[5] | C2/c[6] |

| Density | 2.367 g/cm³[3] | 1.73 g/cm³[1] |

| Melting Point | ~741-743 °C[1][3] | Decomposes, starts losing water of crystallization around 75 °C[4] |

| Boiling Point | 1575 °C[1][3] | Decomposes |